Propyl(1,3-thiazol-5-ylmethyl)amine is a chemical compound that belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The systematic name reflects its structure, where a propyl group is attached to a thiazole ring through a methylamine linkage.
This compound can be classified under specialty chemicals and is often used in pharmaceutical research and development. Its chemical formula is , and it has a CAS Registry Number of 561034-28-4, which helps in identifying it in chemical databases and literature. Thiazole derivatives like Propyl(1,3-thiazol-5-ylmethyl)amine are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of Propyl(1,3-thiazol-5-ylmethyl)amine typically involves multi-step organic reactions. One common method includes the following steps:
The molecular structure of Propyl(1,3-thiazol-5-ylmethyl)amine features a thiazole ring (a five-membered heterocyclic compound) linked to a propyl chain via a methylamine group.
Propyl(1,3-thiazol-5-ylmethyl)amine can participate in various chemical reactions typical of amines and thiazoles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the thiazole ring, which can enhance its nucleophilicity.
The mechanism of action for Propyl(1,3-thiazol-5-ylmethyl)amine in biological systems often involves:
Studies have shown that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cells.
Propyl(1,3-thiazol-5-ylmethyl)amine has potential applications in:
Thiazole’s aromatic character (π-electron excess at C5/C2 positions) facilitates π-stacking interactions with protein binding sites, while its sulfur atom participates in hydrophobic contacts and metabolic oxidation pathways. The C5-methylamine substitution in Propyl(1,3-thiazol-5-ylmethyl)amine introduces a flexible alkyl linker terminating in a primary amine—a moiety amenable to salt formation, hydrogen bonding, and structural derivatization. This configuration enables dual-point recognition: the thiazole engages in van der Waals interactions, while the protonated amine forms electrostatic bonds with biological targets [1] [9]. Molecular modeling reveals enhanced target affinity when the propyl chain adopts extended conformations, maximizing contact with hydrophobic enzyme subpockets [3].
Table 1: Structural Profile of Propyl(1,3-thiazol-5-ylmethyl)amine
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1248091-98-6 |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| SMILES Notation | CCCNCC1=CN=CS1 |
| Key Functional Groups | Thiazole ring, primary amine |
| Physicochemical Character | Basic, polarizable |
Over 18 FDA-approved drugs incorporate thiazole cores, including cefiderocol (siderophore antibiotic), dasatinib (tyrosine kinase inhibitor), and ritonavir (antiretroviral). These agents exploit thiazole’s bioisosteric equivalence to phenyl and imidazole rings while offering superior metabolic resistance—a property critical for Propyl(1,3-thiazol-5-ylmethyl)amine’s potential as a scaffold [3] [7].
Thiazole pharmacology originated with natural products: vitamin B1 (thiamine) provided early insights into cofactor activity, while penicillin’s thiazolidine ring highlighted antibacterial utility. Synthetic exploration accelerated post-1940, yielding four therapeutic generations:
Table 2: Milestones in Thiazole-Based Drug Development
| Era | Compound Class | Therapeutic Application | Key Agent(s) |
|---|---|---|---|
| Pre-1950 | Natural isolates | Metabolic cofactors | Thiamine (vitamin B1) |
| 1940–1960 | Synthetic antimicrobials | Bacterial infection | Sulfathiazole, cefazolin |
| 1970–1990 | Immunomodulators | Anti-inflammatory therapy | Fanetizole |
| 1990–2010 | Thiazolidinediones | Type 2 diabetes mellitus | Pioglitazone, rosiglitazone |
| 2010–present | Kinase/Antimigration | Oncology, targeted therapy | Dasatinib, antimigration 5k |
Propyl(1,3-thiazol-5-ylmethyl)amine represents a contemporary scaffold bridging antimigration thiazoles and kinase inhibitor pharmacophores, leveraging historical design principles for modern therapeutic challenges [6] [9].
The propylamine chain in Propyl(1,3-thiazol-5-ylmethyl)amine enables three mechanistic actions critical to pharmacological efficacy:
In antidiabetic contexts, amine-thiazole conjugates like DRF-2519 augment insulin sensitivity through PPARγ-independent pathways, minimizing edema risks associated with classical thiazolidinediones [2]. Similarly, iridium(III) and palladium(II) complexes with thiazolylamine ligands exhibit anticancer activity via DNA intercalation and topoisomerase inhibition, highlighting the versatility of this chemotype in metallodrug design [4].
Table 3: Biological Activities of Amine-Substituted Thiazoles
| Structural Feature | Biological Consequence | Therapeutic Application |
|---|---|---|
| Primary aliphatic amine | Electrostatic target engagement | Kinase inhibition, DNA binding |
| C5-alkyl spacer (n=3) | Hydrophobic cavity penetration | Antimigration, enzyme inhibition |
| Unsubstituted thiazole N | Metabolic oxidation resistance | Improved pharmacokinetics |
| Planar heterocycle + amine | Dual binding modality | Receptor subtype selectivity |
The strategic positioning of the amine group relative to the thiazole ring in Propyl(1,3-thiazol-5-ylmethyl)amine creates a pharmacophore model applicable to infectious disease, oncology, and metabolic disorder targeting [1] [4] [6].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9